5-Nitronaphthalene-1-carboxylic acid

Physical Chemistry Organic Synthesis Purification

5-Nitronaphthalene-1-carboxylic acid (CAS 1975-44-6) is the definitive building block when reproducibility demands precise nitro positioning at the 5-position. Unlike the 6-nitro isomer or non-nitrated 1-naphthoic acid, this compound delivers a high melting point (241.5°C) for crystallization-based purification and a predicted pKa of 2.61, enabling selective aqueous-phase extraction under mild basic conditions. A published route yields 78% to the ethyl ester (CAS 91901-43-8). Choose the correct isomer for consistent, scalable results.

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
CAS No. 1975-44-6
Cat. No. B157501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitronaphthalene-1-carboxylic acid
CAS1975-44-6
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)O
InChIInChI=1S/C11H7NO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6H,(H,13,14)
InChIKeyXOUKDQBDXPQJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitronaphthalene-1-carboxylic acid (CAS 1975-44-6): A Strategic Nitro-Acid Intermediate for Specialized Synthesis


5-Nitronaphthalene-1-carboxylic acid (CAS 1975-44-6), also known as 5-nitro-1-naphthoic acid, is a substituted naphthalene derivative with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol [1]. It is characterized by a nitro group at the 5-position and a carboxylic acid group at the 1-position on the naphthalene ring. This compound is primarily recognized as a pharmaceutical intermediate and serves as a building block in organic synthesis .

Why Generic 5-Nitronaphthalene-1-carboxylic Acid Substitution Can Derail a Synthetic Route


The precise positioning of the nitro group on the naphthalene ring is critical for the compound's intended reactivity and downstream applications. Substituting with a different isomer, such as 6-nitronaphthalene-1-carboxylic acid (CAS 1975-45-7) , or a non-nitrated analog like 1-naphthoic acid (CAS 86-55-5) , can lead to significantly different physical properties and chemical behavior. These differences, such as a lower melting point or a markedly different acidity (pKa), can derail a sensitive crystallization step or alter the kinetics of a key reaction, making the specific 5-nitro substitution pattern non-negotiable for reproducible synthetic outcomes.

Quantitative Evidence for 5-Nitronaphthalene-1-carboxylic Acid Selection Over Analogs


Enhanced Acidity vs. Non-Nitrated 1-Naphthoic Acid

The presence of the electron-withdrawing nitro group at the 5-position significantly increases the acidity of the carboxylic acid group compared to the unsubstituted parent compound. This is quantitatively demonstrated by a lower predicted pKa value . In contrast, 1-naphthoic acid, lacking the nitro group, has a reported pKa of 3.7 at 25°C . This increased acidity can be exploited for more efficient extraction and purification during synthesis.

Physical Chemistry Organic Synthesis Purification

Higher Melting Point vs. 1-Naphthoic Acid for Crystallization Control

The introduction of the nitro group at the 5-position dramatically alters the solid-state properties, notably increasing the melting point compared to the non-nitrated analog. 5-Nitronaphthalene-1-carboxylic acid has a reported melting point of 241.5°C , whereas 1-naphthoic acid melts at 157-160°C . This large difference is crucial for designing recrystallization protocols and for handling during storage and processing.

Solid-State Chemistry Purification Process Development

Validated Use as a Precursor for Ethyl Ester Synthesis

A specific and optimized synthetic application for 5-nitronaphthalene-1-carboxylic acid has been documented, where it serves as the starting material to synthesize 5-nitro-naphthalene-1-carboxylic acid ethyl ester (CAS 91901-43-8) . The synthesis route from 5-nitro-1-naphthoic acid achieved a 78% yield of the ethyl ester under mild conditions. This demonstrates a proven, high-yielding pathway for generating a valuable ester derivative, a utility not inherently shared by all isomers.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Recommended Application Scenarios for 5-Nitronaphthalene-1-carboxylic Acid (CAS 1975-44-6) in R&D and Production


As a Starting Material for High-Yield Ester Synthesis

Procure 5-nitronaphthalene-1-carboxylic acid when the synthetic goal is the production of 5-nitro-naphthalene-1-carboxylic acid ethyl ester (CAS 91901-43-8). A published route demonstrates a 78% yield for this transformation under mild conditions, providing a reliable pathway to a valuable pharmaceutical intermediate .

In Syntheses Requiring a High-Melting Naphthoic Acid Intermediate

When a synthetic sequence requires a naphthoic acid building block with a high melting point (241.5°C), 5-nitronaphthalene-1-carboxylic acid is the appropriate choice over its non-nitrated counterpart, 1-naphthoic acid (mp 157-160°C) . The higher melting point can be exploited in crystallization steps to improve the purity and handling of intermediates.

When Enhanced Acidity is Required for Aqueous Workups

In reaction schemes where selective extraction or phase separation is achieved by pH adjustment, the lower pKa (predicted 2.61) of 5-nitronaphthalene-1-carboxylic acid compared to 1-naphthoic acid (pKa 3.7) makes it the preferred reagent . Its higher acidity allows for deprotonation and transfer into an aqueous phase under milder basic conditions, simplifying purification workflows.

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